furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Overview
Description
Furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a benzothiolo pyrimidine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions
Preparation of Benzothiolo Pyrimidine Core: This step involves the cyclization of appropriate thiol and amine precursors under acidic or basic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of Furan Moiety: The final step involves the coupling of the furan ring to the piperazine-benzothiolo pyrimidine intermediate, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiolo pyrimidine moiety, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives of the benzothiolo pyrimidine moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol share the furan ring structure.
Benzothiolo Pyrimidine Derivatives: Compounds like benzothiazole and pyrimidine derivatives have similar core structures.
Piperazine Derivatives: Compounds such as piperazine and its various substituted forms.
Uniqueness
Furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone is unique due to the combination of its three distinct moieties: the furan ring, the benzothiolo pyrimidine core, and the piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
furan-2-yl-[4-(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13-4-5-16-14(11-13)17-18(21-12-22-19(17)27-16)23-6-8-24(9-7-23)20(25)15-3-2-10-26-15/h2-3,10,12-13H,4-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKAPABBCSQCIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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